1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the process.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to observable biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique structural features. Similar compounds include:
- 1-(3,4-Dimethylphenyl)-2-pyrrolidinone
- 1-(3,4-Dimethylphenyl)-3-pyrrolidinone These compounds share structural similarities but differ in their specific functional groups and positions, leading to variations in their chemical properties and potential applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLRNFDPKXYNTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389304 |
Source
|
Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-65-7 |
Source
|
Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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